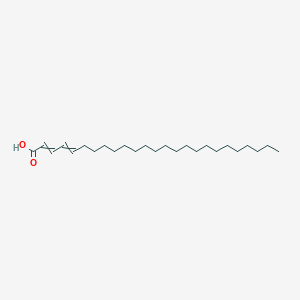
Pentacosa-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentacosa-2,4-dienoic acid is a long-chain fatty acid with the molecular formula C25H46O2 It is characterized by the presence of two conjugated double bonds at positions 2 and 4 in its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4-dienoic acid typically involves the use of long-chain alkenes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienoic acid. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as plant oils. The process includes steps like esterification, hydrogenation, and subsequent purification to obtain the pure compound. The use of catalysts such as palladium on carbon (Pd/C) is common in these processes.
化学反応の分析
Types of Reactions
Pentacosa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of pentacosanoic acid.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Pentacosa-2,4-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
作用機序
The mechanism of action of pentacosa-2,4-dienoic acid involves its interaction with cellular membranes and enzymes. The conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Pentadeca-2,4-dienoic acid: A shorter chain dienoic acid with similar chemical properties.
Hexacosa-2,4-dienoic acid: A longer chain dienoic acid with additional carbon atoms.
Uniqueness
Pentacosa-2,4-dienoic acid is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and chemical properties. Its long chain length makes it particularly suitable for applications in materials science and industrial chemistry.
特性
CAS番号 |
116127-15-2 |
|---|---|
分子式 |
C25H46O2 |
分子量 |
378.6 g/mol |
IUPAC名 |
pentacosa-2,4-dienoic acid |
InChI |
InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h21-24H,2-20H2,1H3,(H,26,27) |
InChIキー |
WMKJPZOLDXKHFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















